![molecular formula C19H16ClN3O3S2 B2354938 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide CAS No. 868377-45-1](/img/structure/B2354938.png)
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
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Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O3S2 and its molecular weight is 433.93. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide and its derivatives have shown promising results in the field of anticancer research. A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, a related compound, which demonstrated significant pro-apoptotic activity on melanoma cell lines. Specifically, one compound exhibited substantial growth inhibition at low concentrations, highlighting its potential as an anticancer agent. Additionally, these compounds were investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).
Chemical Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of benzothiazole derivatives provides insights into their potential applications. Ćaleta et al. (2008) conducted a multi-step synthesis of novel benzothiazoles, characterizing them through various spectroscopic methods. These methods help in understanding the chemical properties and potential applications of these compounds (Ćaleta et al., 2008).
Applications in Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives that showed high efficiency in inhibiting steel corrosion in acidic environments. This study is significant as it suggests potential industrial applications of these compounds in protecting metals against corrosion (Hu et al., 2016).
Antimicrobial Activity
Compounds containing benzothiazole moieties have been investigated for their antimicrobial properties. A study by Kale and Mene (2013) synthesized a series of fused imino pyrimido benzothiazoles, which were screened for anti-inflammatory and antibacterial activities. The results confirmed the biological potential of these fused heterocycles, which could lead to new drug candidates (Kale and Mene, 2013).
properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-4-12-23-17-15(20)6-5-7-16(17)27-19(23)21-18(24)13-8-10-14(11-9-13)28(25,26)22(2)3/h1,5-11H,12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGAYWOBFERQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
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